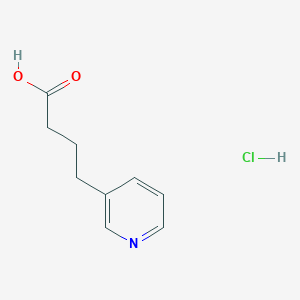
4-(Pyridin-3-yl)butanoic acid hydrochloride
説明
“4-(Pyridin-3-yl)butanoic acid hydrochloride” is a chemical compound with the CAS Number: 176446-91-6 . It has a molecular weight of 201.65 and its IUPAC name is 4-(3-pyridinyl)butanoic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-(Pyridin-3-yl)butanoic acid hydrochloride” is1S/C9H11NO2.ClH/c11-9(12)5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5H2,(H,11,12);1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“4-(Pyridin-3-yl)butanoic acid hydrochloride” has a melting point of 115-120°C . It is a powder at room temperature .科学的研究の応用
Synthesis and Molecular Structure
4-(Pyridin-3-yl)butanoic acid hydrochloride has been a subject of interest in the realm of molecular and crystal structure analysis. The compound has been studied for its synthesis, crystal, and molecular structure. The molecular structure of a similar compound, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, was analyzed using single-crystal X-ray diffraction studies, revealing intricate details of its molecular architecture and the formation of a three-dimensional supramolecular structure through hydrogen bonds and interactions. These findings highlight the compound's potential in the field of crystallography and materials science (Naveen et al., 2016).
Integrin Inhibitor for Idiopathic Pulmonary Fibrosis
Research has explored the synthesis of a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, leading to the discovery of a nonpeptidic αvβ6 integrin inhibitor. This inhibitor showed high affinity and selectivity for the αvβ6 integrin and was proposed as a potential therapeutic agent for the treatment of idiopathic pulmonary fibrosis. The compound's high affinity, long dissociation half-life, and pharmacokinetic properties suitable for inhaled dosing by nebulization make it a significant candidate for further clinical investigation (Procopiou et al., 2018).
Optical Gating of Synthetic Ion Channels
The compound has been utilized in the field of nanofluidic devices, specifically demonstrating the optical gating of synthetic ion channels. 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid was used as a photolabile protecting group to facilitate the UV-light-triggered permselective transport of ionic species in aqueous solutions through the channels. This application paves the way for the compound's use in controlled release, sensing, and information processing at the nanoscale (Ali et al., 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
4-pyridin-3-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c11-9(12)5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAUXLCJVRFGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yl)butanoic acid hydrochloride | |
CAS RN |
176446-91-6 | |
| Record name | 3-Pyridinebutanoic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176446-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(pyridin-3-yl)butanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





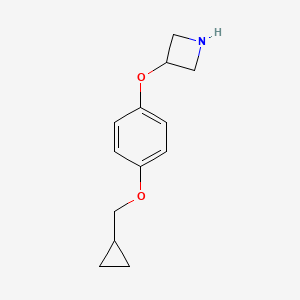



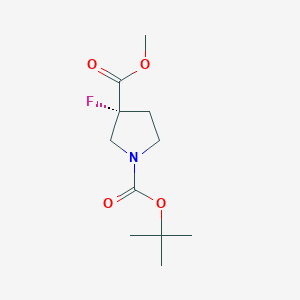
![Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane](/img/structure/B1407724.png)


![(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine](/img/structure/B1407727.png)
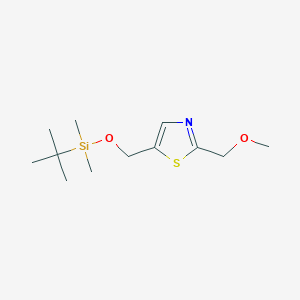
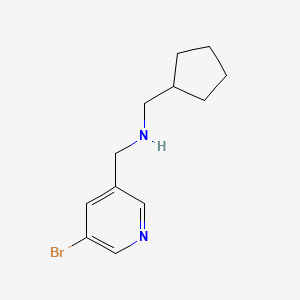
![2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407732.png)